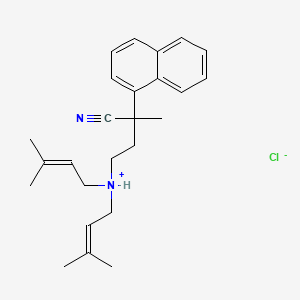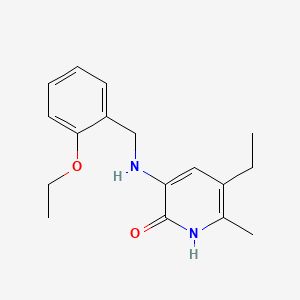
Lactic acid, acetate, hexyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lactic acid, acetate, hexyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular ester is derived from lactic acid, a naturally occurring organic acid, and hexyl alcohol. It is commonly used in various applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Lactic acid, acetate, hexyl ester can be synthesized through the esterification of lactic acid with hexyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The general reaction is as follows:
Lactic acid+Hexyl alcoholAcid catalystLactic acid, acetate, hexyl ester+Water
Industrial Production Methods
Industrial production of this compound often involves the use of continuous reactors to ensure a consistent and high-yield output. The process may include steps such as:
Fermentation: Lactic acid is produced through the fermentation of carbohydrates using specific strains of bacteria.
Esterification: The lactic acid is then reacted with hexyl alcohol in the presence of an acid catalyst.
Purification: The resulting ester is purified through distillation or other separation techniques to obtain the desired product.
化学反応の分析
Types of Reactions
Lactic acid, acetate, hexyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into lactic acid and hexyl alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: Lactic acid and hexyl alcohol.
Reduction: Hexyl alcohol and lactic acid derivatives.
Substitution: Depending on the nucleophile, different substituted esters or other compounds.
科学的研究の応用
Lactic acid, acetate, hexyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in metabolic pathways and as a potential bio-based solvent.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable polymers.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
作用機序
The mechanism by which lactic acid, acetate, hexyl ester exerts its effects involves its interaction with various molecular targets. In biological systems, it can participate in metabolic pathways, influencing cellular processes. The ester can also act as a solvent, facilitating the dissolution and transport of other compounds. Its molecular structure allows it to interact with different enzymes and receptors, modulating their activity.
類似化合物との比較
Lactic acid, acetate, hexyl ester can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in the chemical industry.
Methyl butanoate: Known for its fruity aroma and used in flavorings.
Isopentyl acetate:
Uniqueness
This compound is unique due to its derivation from lactic acid, which is a naturally occurring compound. This gives it potential advantages in terms of biodegradability and sustainability compared to other esters derived from petrochemical sources.
Conclusion
This compound is a versatile compound with numerous applications in various fields. Its unique properties and potential for sustainable production make it an important compound for future research and industrial applications.
特性
CAS番号 |
77008-66-3 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC名 |
hexyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C11H20O4/c1-4-5-6-7-8-14-11(13)9(2)15-10(3)12/h9H,4-8H2,1-3H3 |
InChIキー |
KWFBVRNLVSVNRP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)C(C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



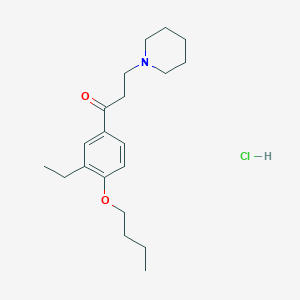
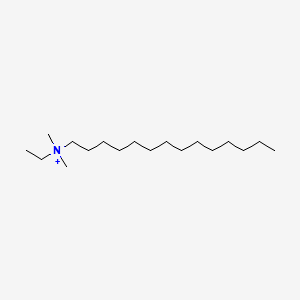
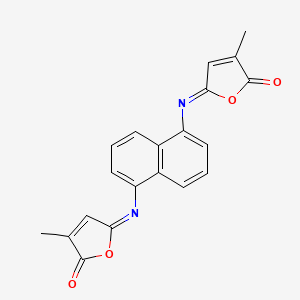

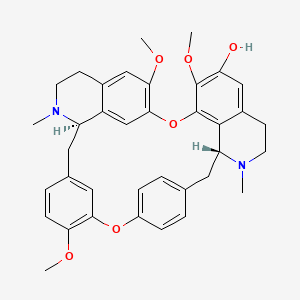
![1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine](/img/structure/B15195619.png)
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)
![2-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B15195625.png)


